molecular formula C13H9NO6 B14487435 3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrrole-2,4-dicarboxylic acid CAS No. 63761-12-6

3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrrole-2,4-dicarboxylic acid

Cat. No.: B14487435
CAS No.: 63761-12-6
M. Wt: 275.21 g/mol
InChI Key: VKQCGSJLZIWXNG-UHFFFAOYSA-N
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Description

3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrrole-2,4-dicarboxylic acid is a complex organic compound that features a benzodioxole ring fused to a pyrrole ring with two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrrole-2,4-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of a benzodioxole derivative with a pyrrole precursor under controlled conditions. For instance, the reaction might involve the use of a strong base like sodium hydroxide in a solvent mixture of methanol, water, and tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrrole-2,4-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrrole-2,4-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrrole-2,4-dicarboxylic acid exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The pathways involved can include signal transduction cascades that lead to changes in cellular function .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2H-1,3-Benzodioxol-5-yl)-1-phenylprop-2-en-1-one
  • 3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid
  • N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide

Uniqueness

Compared to similar compounds, 3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrrole-2,4-dicarboxylic acid is unique due to its dual carboxylic acid groups, which can enhance its reactivity and binding affinity in biological systems. This structural feature may contribute to its potential as a versatile intermediate in organic synthesis and its promising biological activities .

Properties

CAS No.

63761-12-6

Molecular Formula

C13H9NO6

Molecular Weight

275.21 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1H-pyrrole-2,4-dicarboxylic acid

InChI

InChI=1S/C13H9NO6/c15-12(16)7-4-14-11(13(17)18)10(7)6-1-2-8-9(3-6)20-5-19-8/h1-4,14H,5H2,(H,15,16)(H,17,18)

InChI Key

VKQCGSJLZIWXNG-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(NC=C3C(=O)O)C(=O)O

Origin of Product

United States

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